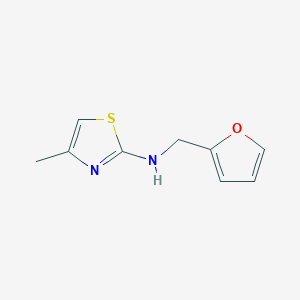
N-(furan-2-ylmethyl)-4-methyl-1,3-thiazol-2-amine
Descripción general
Descripción
N-(furan-2-ylmethyl)-4-methyl-1,3-thiazol-2-amine is a compound that likely contains a furan ring, a thiazole ring, and an amine group . Compounds with these functional groups are often used in medicinal chemistry and drug development.
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving furan rings and amine groups .Molecular Structure Analysis
The molecular structure of this compound likely involves a furan ring attached to a thiazole ring via a methylene bridge, with an amine group attached to the thiazole ring .Aplicaciones Científicas De Investigación
Antibacterial and Antimycobacterial Activities
A study by Szulczyk et al. (2021) synthesized novel derivatives of N-(furan-2-ylmethyl)-1H-tetrazol-5-amine and evaluated their antibacterial and antimycobacterial activities. They found that these compounds exhibited significant antimicrobial properties, particularly against certain hospital strains of S. epidermidis, demonstrating their potential in addressing bacterial infections (Szulczyk et al., 2021).
Nematicidal and Antimicrobial Activity
Reddy et al. (2010) reported on the synthesis of compounds including N-(furan-2-ylmethyl)-4-methyl-1,3-thiazol-2-amine derivatives and their nematicidal and antimicrobial activities. The compounds displayed effectiveness against Ditylenchus myceliophagus and Caenorhabditis elegans, as well as various bacterial and fungal organisms, indicating their potential in pest control and antimicrobial applications (Reddy et al., 2010).
Synthesis and Reactivity Studies
Aleksandrov et al. (2021) conducted a study focusing on the synthesis and reactivity of 2-(furan-2-yl)benzo[1,2-d:4,3-d']bis[1,3]thiazole, a compound closely related to N-(furan-2-ylmethyl)-4-methyl-1,3-thiazol-2-amine. Their work provided insights into the chemical properties and potential applications of such compounds in various fields of chemistry (Aleksandrov et al., 2021).
Antimicrobial and Antifungal Potential
Arora et al. (2013) synthesized Schiff bases of 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes, which are structurally similar to N-(furan-2-ylmethyl)-4-methyl-1,3-thiazol-2-amine. These compounds showed promising antimicrobial and antifungal activities, suggesting their potential in pharmaceutical applications (Arora et al., 2013).
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-4-methyl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2OS/c1-7-6-13-9(11-7)10-5-8-3-2-4-12-8/h2-4,6H,5H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEFLMLUIKCYNRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NCC2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-4-methyl-1,3-thiazol-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



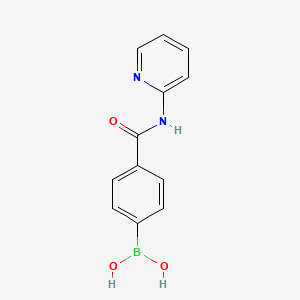
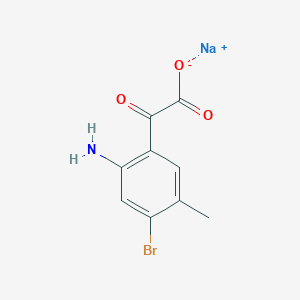
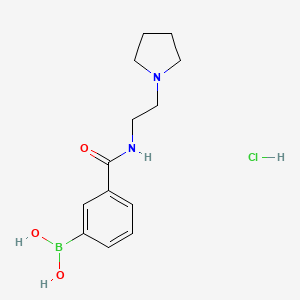
![6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-sulphonyl chloride](/img/structure/B1438511.png)
![Methyl 3-methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole-7-carboxylate](/img/structure/B1438514.png)

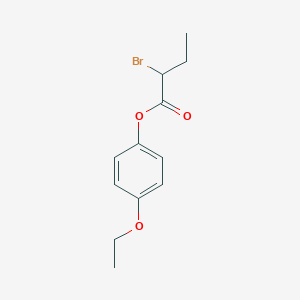
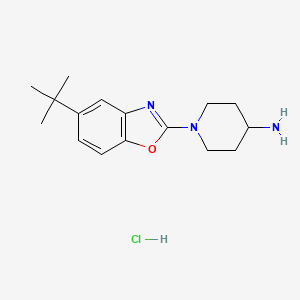
![2-Amino-N-[2-(5-methoxy-1H-indol-3-YL)ethyl]-acetamide hydrochloride](/img/structure/B1438519.png)

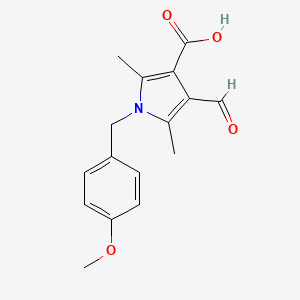
amine](/img/structure/B1438524.png)

